![molecular formula C10H13Cl2F3N2 B2510877 Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride CAS No. 2197053-07-7](/img/structure/B2510877.png)
Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves nucleophilic substitution and condensation reactions. For instance, cyclohexylamine reacts with a pyrazole derivative to form a product through nucleophilic substitution . Although the exact synthesis of Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride is not detailed, similar synthetic routes could potentially be applied, with adjustments for the cyclopropyl group and the specific pyridinyl substituent.
Molecular Structure Analysis
The molecular structure of compounds with cyclopropyl and pyridinyl groups can exhibit various conformations. For example, a compound with a cyclohexane and pyridine ring shows the rings to be almost planar and forming a significant dihedral angle . This suggests that in Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride, the cyclopropyl group could influence the overall molecular conformation and possibly the dihedral angle between the cyclopropyl group and the pyridinyl ring.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be influenced by the presence of different functional groups. The papers describe interactions such as hydrogen bonding and electronic polarization in the molecules . These interactions are crucial in determining the reactivity and could be relevant to the chemical reactions involving Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride, especially considering the potential for hydrogen bonding with the amine group and the electron-withdrawing effect of the trifluoromethyl group.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are closely related to their molecular and crystal structures. Polymorphism is one aspect that can significantly affect these properties, as seen in a compound that exhibits different polymorphic forms with distinct molecular interactions and lattice energies . Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride may also exhibit polymorphism, which would influence its solubility, stability, and biological activity.
Applications De Recherche Scientifique
Synthesis and Bioactivity
Cyclopropane derivatives, closely related to Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride, are utilized for their bioactivity in various fields. For instance, N-cyclopropanecarboxyl-N′-pyridin-2-yl thioureas and related compounds have shown remarkable herbicidal and fungicidal activities, indicating potential agricultural applications (Tian, Song, Wang, & Liu, 2009).
Anticonvulsant Activity
Compounds similar to Cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride have been synthesized and evaluated for anticonvulsant activities. Schiff bases of 3-aminomethyl pyridine, for example, have been observed to exhibit seizure protection, indicating potential in treating neurological disorders (Pandey & Srivastava, 2011).
Antiviral and Antibacterial Properties
Some cyclopropane derivatives have shown significant antiviral activities, particularly against influenza A virus, indicating their potential as antiviral agents. Similarly, their application in the synthesis of pyridone carboxylic acid antibacterial agents demonstrates their utility in developing new antibacterial drugs (Kolocouris et al., 1994; Uno et al., 1989).
Application in Organic Synthesis
Cyclopropane-containing compounds are integral in organic synthesis due to their unique spatial and electronic features. They are used in the direct cyclopropylation of cyclic amides and azoles, demonstrating their versatility in chemical syntheses (Gagnon et al., 2007).
Catalytic Activity
The use of cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride derivatives in catalysis is notable. For instance, palladium(II) and platinum(II) complexes based on pyrrole Schiff bases, including derivatives of cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride, have been synthesized and shown to exhibit catalytic activity, particularly in anticancer applications (Mbugua et al., 2020).
Photocytotoxicity and Cellular Imaging
Certain iron(III) complexes containing cyclopropyl[5-(trifluoromethyl)pyridin-3-yl]methanamine dihydrochloride related compounds have demonstrated photocytotoxicity in red light, making them useful in cellular imaging and cancer treatment (Basu et al., 2014; Basu et al., 2015).
Mécanisme D'action
Propriétés
IUPAC Name |
cyclopropyl-[5-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-3-7(4-15-5-8)9(14)6-1-2-6;;/h3-6,9H,1-2,14H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWZKALDJNHZOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC(=CN=C2)C(F)(F)F)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2F3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)

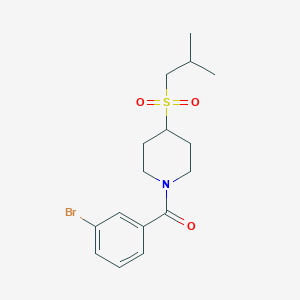
![9-benzyl-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2510800.png)
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2510803.png)
![Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride](/img/structure/B2510804.png)
![N4-benzyl-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2510805.png)
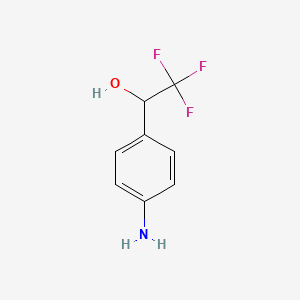
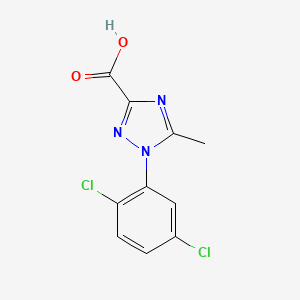
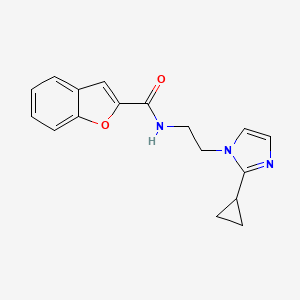
![1-[3-(Azepan-1-ylsulfonyl)-4-methylphenyl]-3-(1-cyclohexylpyrazol-3-yl)urea](/img/structure/B2510813.png)
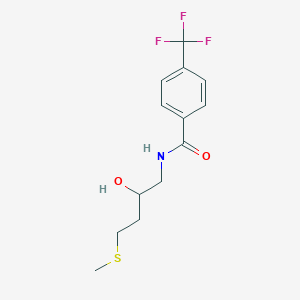
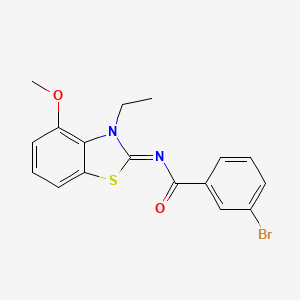
![2-(4-benzylpiperidin-1-yl)-7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2510817.png)